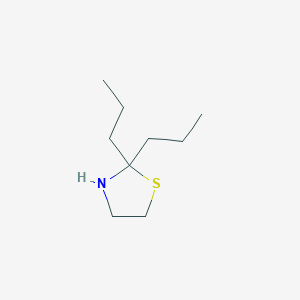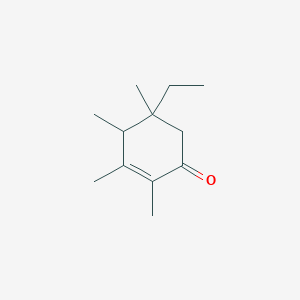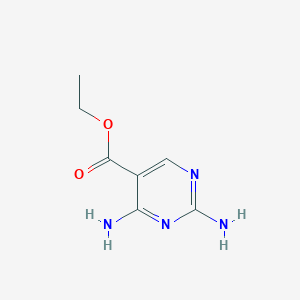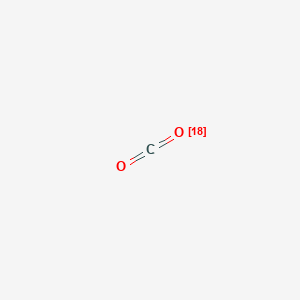
Nickel(II) nitrite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel nitrite appears as a crystalline solid or the solid dissolved in a liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Noncombustible, but accelerates the burning of combustible materials. Used to make other chemicals.
Wissenschaftliche Forschungsanwendungen
Coordination Modes and Crystal Structures :
- Nickel(II) amine nitrite compounds exhibit diverse coordination modes influenced by the nature of the amine ligand. These compounds demonstrate variations in bonding modes and crystallization pathways, influenced by intra- and inter-molecular hydrogen bonds (Wen, Bernal & Fronczek, 1999).
- Structural and magnetic versatility of nickel(II) complexes with different polyatomic monoanions, including nitrite, has been explored. These complexes exhibit diverse structural and magnetic properties depending on the ligands involved (Mukherjee, Drew, Gómez‐García & Ghosh, 2009).
Photocatalytic Applications :
- Nickel(II) oxide (NiO), derived from nickel(II) nitrite, shows promising photocatalytic activity for hydrogen evolution from water. This is enhanced in nanocrystals due to increased p-type character and improved photocatalytic activity (Nail, Fields, Zhao, Wang, Greaney, Brutchey & Osterloh, 2015).
Nitrite-Nitrito Interconversion :
- Simple mono-nuclear nickel(II) complexes demonstrate reversible nitro-nitrito inter-conversion in the solid state, indicating potential applications in materials science and chemistry (Sabbani & Das, 2009).
Environmental Remediation :
- Research on nickel(II) adsorption in water pollution control indicates its critical role in environmental management. This compound, as a toxic element, requires effective remediation strategies for environmental sustainability (Islam, Awual & Angove, 2019).
Dye-Sensitized Solar Cells :
- Nickel(II) oxide, a derivative of this compound, is utilized in dye-sensitized photocathodes and tandem dye-sensitized solar cells. Its properties like pore-size distribution and crystallinity are optimized for enhanced photovoltaic performance (Nattestad, Ferguson, Kerr, Cheng & Bach, 2008).
Synthesis of Nickel(II) Nanocomposites :
- Nickel nitride, an attractive material for catalysis, can be produced from this compound. Novel wet-chemical approaches enable the formation of nickel/nickel nitride nanocomposites, potentially useful for tuning catalytic properties (Gage, Ruddy, Pylypenko & Richards, 2016).
Nickel Mining and Environmental Impact :
- Research on global trends in nickel mining, including that of this compound, highlights environmental impacts and energy costs associated with nickel production. Understanding these trends is crucial for addressing ecological and technological challenges (Mudd, 2010).
Eigenschaften
CAS-Nummer |
17861-62-0 |
|---|---|
Molekularformel |
N2NiO4 |
Molekulargewicht |
150.7 g/mol |
IUPAC-Name |
nickel(2+);dinitrite |
InChI |
InChI=1S/2HNO2.Ni/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |
InChI-Schlüssel |
ZVHHIDVFSYXCEW-UHFFFAOYSA-L |
SMILES |
N(=O)[O-].N(=O)[O-].[Ni+2] |
Kanonische SMILES |
N(=O)[O-].N(=O)[O-].[Ni+2] |
Physikalische Beschreibung |
Nickel nitrite appears as a crystalline solid or the solid dissolved in a liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Noncombustible, but accelerates the burning of combustible materials. Used to make other chemicals. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-](/img/structure/B98421.png)


